An In-Depth Technical Guide to (5-chloro-1H-indol-2-yl)methanol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (5-chloro-1H-indol-2-yl)methanol: Properties, Synthesis, and Applications
Abstract
(5-chloro-1H-indol-2-yl)methanol is a halogenated indole derivative that serves as a pivotal building block in medicinal chemistry and drug discovery. The presence of the chloro-substituent on the indole scaffold has been demonstrated to enhance the biological activity of various compounds, making this molecule a person of significant interest for the synthesis of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the core chemical properties, synthesis, spectral characterization, reactivity, and potential applications of (5-chloro-1H-indol-2-yl)methanol. Detailed experimental protocols, safety considerations, and an exploration of its role as a precursor to bioactive molecules are presented to support researchers, scientists, and drug development professionals in leveraging this versatile compound.
Core Chemical and Physical Properties
(5-chloro-1H-indol-2-yl)methanol, with the chemical formula C₉H₈ClNO, is a white solid at room temperature.[4] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry. The key identifiers and computed physical properties are summarized in Table 1.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | (5-chloro-1H-indol-2-yl)methanol | [5][6] |
| CAS Number | 53590-47-9 | [5][6][7] |
| Molecular Formula | C₉H₈ClNO | [5][6][8] |
| Molecular Weight | 181.62 g/mol | [5][6][8] |
| Melting Point | 112-113 °C | |
| XLogP3 | 1.4 | [5] |
| Hydrogen Bond Donors | 2 | [5][9] |
| Hydrogen Bond Acceptors | 2 | [5][9] |
| Topological Polar Surface Area | 36.0 Ų | [5][9] |
| Appearance | White solid |
Synthesis and Purification
The most direct and common synthesis of (5-chloro-1H-indol-2-yl)methanol involves the reduction of a suitable carboxylic acid or ester precursor. A well-documented method is the reduction of ethyl 5-chloro-1H-indole-2-carboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Synthetic Workflow: Reduction of an Indole-2-Carboxylate
The synthesis begins with the ester, which is carefully reduced to the primary alcohol. The general workflow is depicted below.
Caption: General workflow for the synthesis of (5-chloro-1H-indol-2-yl)methanol.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize (5-chloro-1H-indol-2-yl)methanol via the reduction of ethyl 5-chloro-1H-indole-2-carboxylate.
Materials:
-
Ethyl 5-chloro-1H-indole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
20% aqueous potassium hydroxide (KOH)
-
Magnesium sulfate (MgSO₄)
-
Brine (saturated NaCl solution)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure: [4]
-
Setup: In a two-necked, flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in freshly distilled THF.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Carefully add the crude or purified ethyl 5-chloro-1H-indole-2-carboxylate (1.0 equivalent) portion-wise to the stirred LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously add 20% aqueous KOH solution dropwise to quench the excess LiAlH₄.
-
Work-up: Stir the resulting mixture for 10 minutes, then filter it through a Buchner funnel to remove the inorganic salts.
-
Extraction: Transfer the collected salts back to a flask and extract again with refluxing THF to recover any adsorbed product.
-
Combine and Wash: Combine the organic filtrates, wash with brine, and dry over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by flash chromatography on silica gel, eluting with a petroleum ether/EtOAc gradient (e.g., starting from 5:1) to afford pure (5-chloro-1H-indol-2-yl)methanol as a white solid.[4]
Spectral Characterization
Unambiguous structural elucidation is paramount. The following sections detail the expected and reported spectral data for (5-chloro-1H-indol-2-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides key information about the hydrogen environments in the molecule. Reported data for (5-chloro-1H-indol-2-yl)methanol in DMSO-d₆ is summarized in Table 2.[4]
Table 2: ¹H NMR Data for (5-chloro-1H-indol-2-yl)methanol (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 11.27 | s (broad) | N-H (Indole) |
| 7.84-7.22 | m | Ar-H |
| 7.06 | dd | Ar-H |
| 6.31 | s | H-3 (Indole) |
| 5.36 | t | O-H |
| Not Reported | s | CH₂OH |
| (Note: The original source did not explicitly assign the CH₂OH protons, but they are expected to appear as a singlet integrated to 2H, likely around 4.5-5.0 ppm, which may be coupled to the OH proton if not exchanging rapidly) |
Table 3: Predicted ¹³C NMR Chemical Shifts for (5-chloro-1H-indol-2-yl)methanol
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |
| C2 | ~138 | Carbon bearing the hydroxymethyl group. |
| C3 | ~101 | Shielded pyrrole carbon. |
| C3a | ~128 | Bridgehead carbon. |
| C4 | ~121 | |
| C5 | ~125 | Carbon bearing the chloro substituent. |
| C6 | ~120 | |
| C7 | ~112 | |
| C7a | ~135 | Bridgehead carbon adjacent to nitrogen. |
| CH₂OH | ~58 | Methylene carbon of the alcohol. |
| (Predictions are based on typical values for 5-chloroindoles and 2-substituted indoles)[10] |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature will be the isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a characteristic M+2 peak.
Expected Fragmentation Pattern:
-
Molecular Ion [M]⁺: m/z ≈ 181/183 (due to ³⁵Cl/³⁷Cl isotopes).
-
Loss of H₂O: [M - 18]⁺, a common fragmentation for alcohols.
-
Loss of •CH₂OH: [M - 31]⁺, cleavage of the hydroxymethyl group.
-
Characteristic Indole Fragments: Further fragmentation of the indole ring system.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | N-H Stretch | Indole N-H |
| ~3300 (broad) | O-H Stretch | Alcohol O-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2920, ~2850 | C-H Stretch | Aliphatic C-H (CH₂) |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1050 | C-O Stretch | Primary Alcohol |
Chemical Reactivity and Derivatization
The reactivity of (5-chloro-1H-indol-2-yl)methanol is dictated by the indole nucleus and the primary alcohol functional group. The indole ring is electron-rich and susceptible to electrophilic attack, primarily at the C3 position. However, the 2-hydroxymethyl group offers a handle for a variety of synthetic transformations.
Caption: Key reaction pathways for the derivatization of (5-chloro-1H-indol-2-yl)methanol.
Oxidation to the Aldehyde
The primary alcohol can be selectively oxidized to the corresponding aldehyde, 5-chloro-1H-indole-2-carbaldehyde, a valuable synthetic intermediate. Manganese dioxide (MnO₂) is a mild and effective reagent for this transformation, particularly for oxidizing benzylic and allylic alcohols.[11][12][13]
Protocol: Oxidation with MnO₂
-
Dissolve (5-chloro-1H-indol-2-yl)methanol in a suitable solvent (e.g., dichloromethane or chloroform).
-
Add a large excess (e.g., 10-20 equivalents) of activated MnO₂.
-
Stir the heterogeneous mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the manganese salts, washing thoroughly with the solvent.
-
Concentrate the filtrate to obtain the crude aldehyde, which can be purified by chromatography or recrystallization.
Substitution of the Hydroxyl Group (Mitsunobu Reaction)
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of other functional groups with inversion of stereochemistry (though not applicable to this achiral substrate).[6][14][15] This reaction allows for the introduction of esters, azides, phthalimides, and other nucleophiles by activating the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[14][15]
Protocol: General Mitsunobu Esterification
-
Dissolve (5-chloro-1H-indol-2-yl)methanol, a carboxylic acid (1.1 eq.), and PPh₃ (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere.
-
Add DEAD (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine byproduct.
Conversion to 2-(Chloromethyl)-5-chloro-1H-indole
The hydroxyl group can be converted to a more reactive leaving group, such as a halide. For instance, reaction with thionyl chloride (SOCl₂) can produce the corresponding 2-(chloromethyl) derivative. This electrophilic intermediate is highly reactive and useful for introducing the (5-chloro-1H-indol-2-yl)methyl moiety via nucleophilic substitution, though its instability may require in situ generation and use.
Applications in Drug Discovery
The 5-chloro-indole scaffold is a "privileged structure" in medicinal chemistry, and (5-chloro-1H-indol-2-yl)methanol serves as a key precursor for accessing a range of biologically active molecules.[2][3] Derivatives have shown significant promise in oncology and virology.[1]
Precursor to Histamine H₄ Receptor Antagonists
(5-chloro-1H-indol-2-yl)methanol is a direct precursor to the potent and selective histamine H₄ receptor antagonist JNJ-7777120 .[5][8][16][17] This compound has demonstrated anti-inflammatory and anti-pruritic (anti-itching) effects in preclinical studies.[17] The synthesis involves the oxidation of the alcohol to the corresponding carboxylic acid (or use of the corresponding ester), followed by amide coupling with 1-methylpiperazine.
Caption: Synthetic relationship between (5-chloro-1H-indol-2-yl)methanol and JNJ-7777120.
Scaffold for Anticancer and Antiviral Agents
The 5-chloro-indole moiety is present in numerous compounds investigated for anticancer and antiviral activities.
-
Anticancer: Derivatives have been developed as potent inhibitors of kinases like EGFR and BRAF, which are critical targets in cancer therapy.[18] Other derivatives have shown cytotoxicity against various cancer cell lines, including colon cancer and melanoma.[16][19][20][21]
-
Antiviral: Chlorinated indole nucleosides have been synthesized and tested for activity against viruses such as human cytomegalovirus (HCMV).[4][15] The 5-chloro-indole core has also been incorporated into inhibitors of the SARS-CoV-2 3CLpro enzyme.[14]
Safety, Handling, and Toxicology
As a laboratory chemical, (5-chloro-1H-indol-2-yl)methanol must be handled with appropriate care. The available safety data indicates it is a warning-level hazard.
Table 5: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H317 | May cause an allergic skin reaction. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| (Source: Supplier Safety Data Sheets)[6] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Skin Protection: Wear nitrile gloves and a lab coat. Avoid prolonged or repeated skin contact.
-
Respiratory Protection: If handling as a fine powder outside of a fume hood, a dust mask or respirator may be necessary.
Toxicology Profile
Specific toxicological data for (5-chloro-1H-indol-2-yl)methanol is limited. However, the general class of chlorinated aromatic compounds can present toxicological risks, and some indole derivatives have been studied for their effects on various biological systems.[22] Given the hazard statements, the compound should be treated as an irritant and a potential skin sensitizer. Any exposure should be avoided, and standard safe laboratory practices must be strictly followed.
Conclusion
(5-chloro-1H-indol-2-yl)methanol is a valuable and versatile chemical intermediate. Its synthesis is straightforward, and its dual reactivity—stemming from the indole nucleus and the primary alcohol—provides access to a wide array of more complex molecules. Its established role as a precursor to the potent H₄ antagonist JNJ-7777120 highlights its significance in drug discovery. The broader importance of the 5-chloro-indole scaffold in the development of anticancer and antiviral agents ensures that this compound will remain a molecule of high interest for synthetic and medicinal chemists. This guide provides the foundational knowledge required for its safe handling, characterization, and effective utilization in research and development settings.
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